2-(2-methoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide
Description
2-(2-Methoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide is a structurally complex acetamide derivative featuring a 2-methoxyphenyl group attached to the acetamide backbone and a pyridine ring substituted with a thiophen-2-yl moiety at the 2-position. Thiophene derivatives are known for their electron-rich aromatic systems, which enhance binding interactions in biological targets, while pyridine rings contribute to solubility and metabolic stability . The methoxyphenyl group may influence lipophilicity and pharmacokinetic properties.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-23-17-6-3-2-5-15(17)12-19(22)21-13-14-8-9-20-16(11-14)18-7-4-10-24-18/h2-11H,12-13H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRKUKLLJAENDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NCC2=CC(=NC=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide typically involves multiple steps:
Formation of the methoxyphenyl intermediate: This step involves the methoxylation of a phenyl ring using methanol and a suitable catalyst.
Synthesis of the thiophenyl-pyridinyl intermediate: This step involves the coupling of thiophene and pyridine rings through a series of reactions, such as halogenation and nucleophilic substitution.
Coupling of intermediates: The final step involves the coupling of the methoxyphenyl and thiophenyl-pyridinyl intermediates through an acetamide linkage. This is typically achieved using acetic anhydride and a base such as pyridine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on yield, purity, and cost-effectiveness. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl or thiophenyl-pyridinyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under conditions like reflux or microwave irradiation.
Major Products
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines, alcohols, and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2-methoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Structurally analogous acetamides in the literature share key features such as aromatic substituents (e.g., thiophene, pyridine, or chlorophenyl groups) and variations in the acetamide backbone. Notable examples include:
The target compound combines a methoxyphenyl group with a thiophene-pyridine hybrid system , distinguishing it from simpler analogs. The pyridine-thiophene combination may enhance π-π stacking interactions in biological systems compared to purely phenyl-substituted acetamides .
Physicochemical Properties
Key properties of comparable compounds include:
The methoxyphenyl group in the target compound may lower its melting point compared to chlorophenyl analogs due to reduced polarity. Hydrogen bonding involving the acetamide N–H group (common in analogs ) is expected to influence crystallinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
